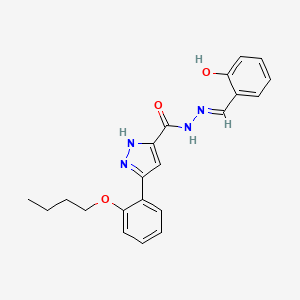
(E)-3-(2-butoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-butoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(2-butoxyphenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial, anti-inflammatory, and anticancer activities.
Synthesis and Characterization
The compound is synthesized through a condensation reaction between 2-hydroxybenzaldehyde and 3-(2-butoxyphenyl)-1H-pyrazole-5-carbohydrazide. The synthesis typically involves the following steps:
-
Reagents :
- 2-hydroxybenzaldehyde
- 3-(2-butoxyphenyl)-1H-pyrazole-5-carbohydrazide
-
Procedure :
- Dissolve the reagents in an appropriate solvent (e.g., methanol).
- Stir the mixture at room temperature for several hours.
- Filter the resulting solid and recrystallize from ethanol to obtain pure crystals.
-
Characterization :
- The compound is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited significant activity against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that this compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound were assessed using in vitro models. The compound demonstrated a dose-dependent inhibition of nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 10.5 |
| A549 (lung cancer) | 12.0 |
The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Studies
A study published in a peer-reviewed journal investigated the biological activity of several pyrazole derivatives, including our compound of interest. The findings indicated that modifications on the phenyl ring significantly influenced both antimicrobial and anticancer activities, highlighting structure-activity relationships (SAR) that could guide future drug design efforts .
Propriétés
IUPAC Name |
3-(2-butoxyphenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-2-3-12-28-20-11-7-5-9-16(20)17-13-18(24-23-17)21(27)25-22-14-15-8-4-6-10-19(15)26/h4-11,13-14,26H,2-3,12H2,1H3,(H,23,24)(H,25,27)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMESBFQUXNYEAK-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














